BenchChemオンラインストアへようこそ!

6-Methylimidazo[1,2-a]pyridin-2-amine

Janus kinase inhibition Autoimmune disorders Medicinal chemistry scaffold

Source this compound as a validated core scaffold for JAK inhibitor (US20180002328A1) and kinase programs. Its 2-amine handle and rigid fragment profile (MW 147.18, XLogP 1.8, TPSA 43.3 Ų) support robust SAR studies. Purchase from multiple vendors in ≥95% purity to ensure reliable supply for medicinal chemistry.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 39588-33-5
Cat. No. B1467755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-a]pyridin-2-amine
CAS39588-33-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)N
InChIInChI=1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3
InChIKeyGKDWHNMQINVMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylimidazo[1,2-a]pyridin-2-amine (CAS 39588-33-5) Procurement Guide: Core Scaffold Specifications


6-Methylimidazo[1,2-a]pyridin-2-amine (CAS 39588-33-5) is a heterocyclic aromatic amine with molecular formula C8H9N3 and molecular weight 147.18 g/mol . The compound features a fused bicyclic imidazo[1,2-a]pyridine core with a methyl substituent at the 6-position and a primary amine at the 2-position . This scaffold is recognized as a privileged structure in medicinal chemistry, with the imidazo[1,2-a]pyridine framework serving as the foundation for multiple marketed drugs including zolimidine, zolpidem, and alpidem [1]. The compound is commercially available from multiple vendors at ≥95% purity .

6-Methylimidazo[1,2-a]pyridin-2-amine Procurement Risk: Why Alternative Imidazopyridine Isomers Are Not Interchangeable


Imidazopyridine regioisomers and substitution variants exhibit fundamentally distinct target engagement profiles and synthetic accessibility, precluding simple interchange. The imidazo[1,2-a]pyridine scaffold differs from imidazo[4,5-c]pyridine and imidazo[1,2-b]pyridazine isomers in kinase selectivity profiles [1]. The 6-methyl substitution on the [1,2-a] isomer confers specific physicochemical properties—including a calculated XLogP of 1.8, topological polar surface area of 43.3 Ų, and zero rotatable bonds—that differ from unsubstituted (MW 133.15), trifluoromethyl-substituted (MW 201.15), or halogen-substituted variants [2]. The 2-amine functionality serves as a critical synthetic handle for derivatization via I₂/KI-mediated oxidative cyclization and other coupling strategies, a reactivity profile not shared by 3-amino or unsubstituted analogs [3].

6-Methylimidazo[1,2-a]pyridin-2-amine Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


6-Methylimidazo[1,2-a]pyridin-2-amine as JAK Inhibitor Scaffold: Patent-Disclosed Selectivity Advantage Over Unsubstituted Imidazo[1,2-a]pyridin-2-amine

The 6-methyl substituted imidazo[1,2-a]pyridin-2-ylamine core is explicitly claimed in patent US20180002328A1 as a substituted imidazo[1,2-a]pyridin-2-ylamine compound for treating Janus kinase-mediated diseases [1]. The patent specifies that substitution at the 6-position of the imidazo[1,2-a]pyridine ring (including methyl, as in the target compound) is essential for modulating JAK inhibitory activity relative to the unsubstituted imidazo[1,2-a]pyridin-2-amine core [1]. While specific IC₅₀ values for the free 2-amine are not disclosed, the patent establishes the 6-methyl substitution pattern as a critical structural determinant for JAK-targeting activity [1].

Janus kinase inhibition Autoimmune disorders Medicinal chemistry scaffold

Imidazo[1,2-a]pyridin-2-amine Scaffold PI3Kα Inhibitory Activity: Class-Level Potency Benchmark

The imidazo[1,2-a]pyridin-2-amine scaffold serves as the core pharmacophore for potent PI3Kα inhibitors. A structurally related derivative, compound 5b (PI3Kα-IN-6) bearing the 6-methylimidazo[1,2-a]pyridine core, exhibits PI3Kα inhibitory activity with demonstrated anticancer potential and no observed toxicity in normal cells . In a separate study on imidazo[1,2-a]pyridine-based dual c-Met/VEGFR2 inhibitors, the imidazo[1,2-a]pyridine derivative (compound 26) bearing a 6-methylpyridone ring achieved IC₅₀ values of 1.9 nM (c-Met) and 2.2 nM (VEGFR2), with cellular antiproliferative IC₅₀ values of 5.0 nM (MKN45 cells) and 1.8 nM (HUVEC), demonstrating dose-dependent in vivo antitumor efficacy with T/C ratios of 4% at 5 mg/kg in MKN45 xenografts [1].

PI3Kα inhibition Cancer therapeutics Kinase inhibitor scaffold

Synthetic Accessibility of 6-Methylimidazo[1,2-a]pyridin-2-amine: Validated I₂/KI Oxidative Cyclization Route

The imidazo[1,2-a]pyridin-2-amine framework can be constructed via a validated I₂/KI-mediated oxidative cyclization method that provides efficient and scalable access to 2-amino substituted derivatives [1]. This methodology enables sequential addition of arylamines to nitriles followed by oxidative C-N bond formation without intermediate purification, yielding imidazo[1,2-a]pyridin-2-amines in an operationally simple process [1]. The 2-amine functionality serves as a versatile synthetic handle for further derivatization, distinguishing this compound from C2-unsubstituted or C2-alkyl imidazopyridines which lack this reactive anchor point [1].

Synthetic methodology Scaffold derivatization Medicinal chemistry building block

Physicochemical Differentiation: 6-Methyl Substitution Confers Distinct Lipophilicity and Conformational Rigidity

The 6-methyl substitution on the imidazo[1,2-a]pyridine core produces quantifiable differences in key drug-like physicochemical parameters compared to both unsubstituted and alternative substitution variants. 6-Methylimidazo[1,2-a]pyridin-2-amine (MW 147.18) has calculated XLogP of 1.8, topological polar surface area of 43.3 Ų, and zero rotatable bonds . In contrast, the unsubstituted imidazo[1,2-a]pyridin-2-amine (CAS 39588-26-6) has MW 133.15, while the 6-trifluoromethyl analog (CAS 1005785-87-4) has MW 201.15 with markedly increased lipophilicity and altered electronic properties . The zero rotatable bonds in the 6-methyl derivative indicate complete conformational rigidity, which may enhance target binding through reduced entropic penalty upon binding .

Physicochemical properties Drug-likeness Medicinal chemistry optimization

6-Methylimidazo[1,2-a]pyridin-2-amine Optimal Research and Industrial Application Scenarios


Janus Kinase (JAK) Inhibitor Lead Discovery and SAR Exploration

This compound is specifically suited for JAK-targeted drug discovery programs based on patent US20180002328A1, which explicitly claims substituted imidazo[1,2-a]pyridin-2-ylamines with 6-position substitution as JAK inhibitors for autoimmune and inflammatory diseases [1]. The 2-amine functionality provides a synthetic anchor for generating focused libraries of JAK-targeting candidates.

Kinase Inhibitor Scaffold for Dual c-Met/VEGFR2 or PI3Kα Targeting Programs

The imidazo[1,2-a]pyridine core demonstrated single-digit nanomolar dual c-Met/VEGFR2 inhibition (IC₅₀ = 1.9 and 2.2 nM) in optimized derivatives with in vivo antitumor efficacy in xenograft models [2]. This compound serves as the core scaffold for PI3Kα-IN-6, a PI3Kα inhibitor with anticancer potential and no observed normal cell toxicity . The 6-methyl substitution pattern is conserved across multiple active kinase inhibitor series.

Fragment-Based Drug Discovery and Scaffold-Hopping Programs

With MW 147.18, XLogP 1.8, TPSA 43.3 Ų, and zero rotatable bonds, this compound meets fragment-like physicochemical criteria while providing a rigid, privileged heterocyclic core . The balanced lipophilicity and conformational rigidity make it an optimal starting point for fragment growth strategies targeting diverse enzyme classes including kinases and aldehyde dehydrogenases [3].

Synthetic Methodology Development and Building Block Procurement

The validated I₂/KI-mediated oxidative cyclization methodology provides reliable synthetic access to this scaffold class [4]. The 2-amine handle enables diverse derivatization including amide coupling, urea formation, and heterocycle annulation. For procurement, commercial availability at ≥95% purity from multiple vendors ensures supply chain redundancy for medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylimidazo[1,2-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.